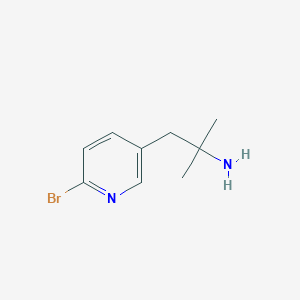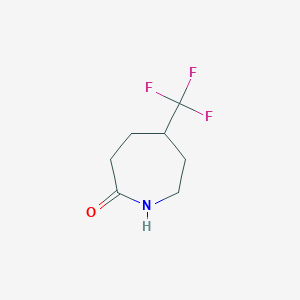
5-(Trifluoromethyl)azepan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Trifluoromethyl)azepan-2-one is an organic compound known for its unique chemical structure and properties. It belongs to a class of compounds called fluorinated azepanones or trifluoromethylated azepanones. The compound has a molecular formula of C7H10F3NO and a molecular weight of 181.16 g/mol . Its structure features a seven-membered azepane ring with a trifluoromethyl group attached at the fifth position and a ketone group at the second position .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method is the trifluoromethylation of azepan-2-one using reagents such as trifluoromethyl iodide (CF3I) in the presence of a base like potassium carbonate (K2CO3) under reflux conditions . Another approach involves the use of trifluoromethyl sulfonic acid (CF3SO3H) as a trifluoromethylating agent .
Industrial Production Methods
Industrial production of 5-(Trifluoromethyl)azepan-2-one may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time .
Análisis De Reacciones Químicas
Types of Reactions
5-(Trifluoromethyl)azepan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like nucleophiles (e.g., amines, thiols) can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Alcohols.
Substitution: Various substituted azepanones depending on the nucleophile used.
Aplicaciones Científicas De Investigación
5-(Trifluoromethyl)azepan-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 5-(Trifluoromethyl)azepan-2-one involves its interaction with molecular targets and pathways. The trifluoromethyl group can influence the compound’s lipophilicity, acidity, and hydrogen bonding capabilities, which in turn affect its biological activity . The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
5-(Trifluoromethyl)pyrrolidin-2-one: A five-membered ring analog with similar properties.
5-(Trifluoromethyl)piperidin-2-one: A six-membered ring analog with comparable chemical behavior.
Uniqueness
5-(Trifluoromethyl)azepan-2-one is unique due to its seven-membered ring structure, which imparts distinct steric and electronic properties. This uniqueness makes it valuable in various applications, particularly in the synthesis of complex molecules and materials.
Propiedades
Fórmula molecular |
C7H10F3NO |
|---|---|
Peso molecular |
181.16 g/mol |
Nombre IUPAC |
5-(trifluoromethyl)azepan-2-one |
InChI |
InChI=1S/C7H10F3NO/c8-7(9,10)5-1-2-6(12)11-4-3-5/h5H,1-4H2,(H,11,12) |
Clave InChI |
GAHPKOPLKIHIOG-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=O)NCCC1C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![rac-tert-butyl N-[(2R,3R)-2-(trifluoromethyl)pyrrolidin-3-yl]carbamate](/img/structure/B13544735.png)


![3-[2-Chloro-5-(trifluoromethyl)pyridin-3-YL]propan-1-amine](/img/structure/B13544754.png)
![(2S)-2-amino-2-[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]acetic acid hydrochloride](/img/structure/B13544756.png)
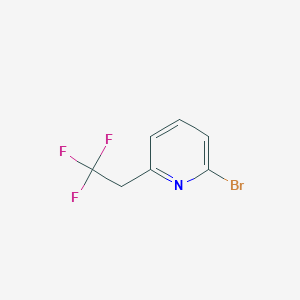
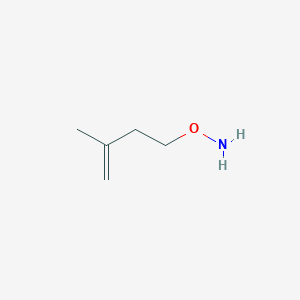
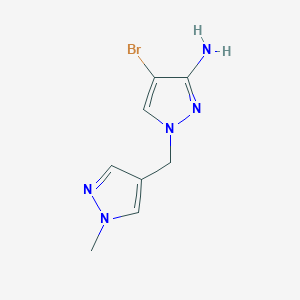
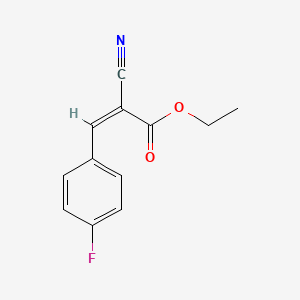
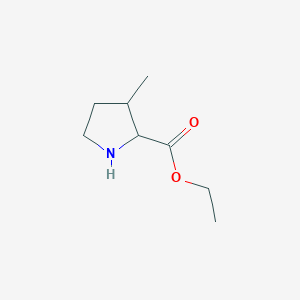
![4-Sulfocalix[4]arene, Hydrate](/img/structure/B13544781.png)
